molecular formula C16H15NO2S B12549104 1H-Pyrrole, 1-(2,4-dimethoxyphenyl)-2-(2-thienyl)- CAS No. 849403-53-8

1H-Pyrrole, 1-(2,4-dimethoxyphenyl)-2-(2-thienyl)-

Cat. No.: B12549104
CAS No.: 849403-53-8
M. Wt: 285.4 g/mol
InChI Key: KQXFHEDUJYTVEE-UHFFFAOYSA-N
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Description

1H-Pyrrole, 1-(2,4-dimethoxyphenyl)-2-(2-thienyl)- is a heterocyclic aromatic organic compound It features a pyrrole ring substituted with a 2,4-dimethoxyphenyl group and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 1-(2,4-dimethoxyphenyl)-2-(2-thienyl)- typically involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: The introduction of the 2,4-dimethoxyphenyl and thienyl groups can be carried out through electrophilic aromatic substitution reactions. Common reagents include halogenated precursors and Lewis acids as catalysts.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 1-(2,4-dimethoxyphenyl)-2-(2-thienyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors with Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction could produce various hydrogenated pyrrole derivatives.

Scientific Research Applications

1H-Pyrrole, 1-(2,4-dimethoxyphenyl)-2-(2-thienyl)- has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism by which 1H-Pyrrole, 1-(2,4-dimethoxyphenyl)-2-(2-thienyl)- exerts its effects involves interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole, 1-phenyl-2-(2-thienyl)-: Similar structure but lacks the methoxy groups.

    1H-Pyrrole, 1-(2,4-dimethoxyphenyl)-: Similar but without the thienyl group.

Uniqueness

1H-Pyrrole, 1-(2,4-dimethoxyphenyl)-2-(2-thienyl)- is unique due to the presence of both the 2,4-dimethoxyphenyl and thienyl groups, which confer distinct electronic and steric properties. These features make it particularly interesting for applications requiring specific interactions with biological targets or electronic properties in materials science.

Properties

CAS No.

849403-53-8

Molecular Formula

C16H15NO2S

Molecular Weight

285.4 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-2-thiophen-2-ylpyrrole

InChI

InChI=1S/C16H15NO2S/c1-18-12-7-8-13(15(11-12)19-2)17-9-3-5-14(17)16-6-4-10-20-16/h3-11H,1-2H3

InChI Key

KQXFHEDUJYTVEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C=CC=C2C3=CC=CS3)OC

Origin of Product

United States

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